molecular formula C10H9ClN2S B1348848 5-(4-Chloro-benzyl)-thiazol-2-ylamine CAS No. 290835-51-7

5-(4-Chloro-benzyl)-thiazol-2-ylamine

Cat. No. B1348848
CAS RN: 290835-51-7
M. Wt: 224.71 g/mol
InChI Key: KMPMCIAXAISHFL-UHFFFAOYSA-N
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Description

5-(4-Chloro-benzyl)-thiazol-2-ylamine is an organic compound belonging to the class of thiazoles. It is an aromatic heterocyclic compound with a five-membered ring containing four carbon atoms and one nitrogen atom. This compound has been extensively studied due to its unique properties and potential applications in various scientific fields. It has been used in organic synthesis, drug design, and materials science.

Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized derivatives of thiazolylamine compounds to evaluate their antimicrobial properties. For instance, Badiger et al. (2013) synthesized sulfide and sulfone derivatives showing significant activity against both Gram-negative and Gram-positive bacteria as well as fungi (Badiger et al., 2013). Similarly, Vicini et al. (2006) developed 2-thiazolylimino-5-arylidene-4-thiazolidinones with potent antimicrobial efficacy, particularly against penicillin-resistant Staphylococcus strains (Vicini et al., 2006).

Anticonvulsant Activity

Singh et al. (2022) focused on synthesizing 2-aminobenzothiazole derivatives as anticonvulsant agents, demonstrating significant potential for these compounds in treating seizures and highlighting the need for innovative drugs in this field (Singh et al., 2022).

Anticancer Activity

Research by Havrylyuk et al. (2010) into 4-thiazolidinones containing benzothiazole moiety revealed some derivatives to have antitumor activity against various cancer cell lines, suggesting the potential of these compounds as therapeutic agents (Havrylyuk et al., 2010).

Enzyme Inhibition

Studies have also explored the enzyme inhibition capabilities of thiazolylamine derivatives. For example, the synthesis and biological evaluation of 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives by Ha et al. (2012) were aimed at discovering novel tyrosinase inhibitors, an enzyme involved in melanin production, indicating these compounds' utility in addressing hyperpigmentation disorders (Ha et al., 2012).

properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c11-8-3-1-7(2-4-8)5-9-6-13-10(12)14-9/h1-4,6H,5H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPMCIAXAISHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351475
Record name 5-(4-Chloro-benzyl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

290835-51-7
Record name 5-(4-Chloro-benzyl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-amine
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